1-(3-(Dimethylamino)pyrazin-2-yl)ethanone
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Overview
Description
1-(3-(Dimethylamino)pyrazin-2-yl)ethanone is a heterocyclic compound that contains a pyrazine ring substituted with a dimethylamino group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone typically involves the reaction of 3-(dimethylamino)pyrazine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)pyrazin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(3-(Dimethylamino)pyrazin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Dimethylamino)pyrazin-2-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
1-(3-(Dimethylamino)pyrazin-2-yl)butanone: Contains a butanone group, leading to different chemical properties.
3-(Dimethylamino)pyrazine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
Uniqueness
1-(3-(Dimethylamino)pyrazin-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[3-(dimethylamino)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-8(11(2)3)10-5-4-9-7/h4-5H,1-3H3 |
InChI Key |
XBEGPFIXGISWMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CN=C1N(C)C |
Origin of Product |
United States |
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